2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole
Descripción
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, CDCl₃) :
- δ 0.15 ppm (s, 6H): Methyl groups on silicon.
- δ 0.92 ppm (s, 9H): tert-Butyl group protons.
- δ 4.45 ppm (s, 2H): Methylene (-CH₂O-) adjacent to silicon.
- δ 7.12 ppm (s, 1H): Thiazole C5 proton.
¹³C NMR (101 MHz, CDCl₃) :
Infrared (IR) Absorption Signatures
Key IR bands (cm⁻¹):
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
- m/z 308 [M⁺], isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- m/z 251 : Loss of tert-butyldimethylsilanol (C₆H₁₅OSi, 57 g/mol).
- m/z 179 : Thiazole ring with bromine (C₃H₂BrNS).
Crystallographic and Conformational Studies
X-ray Diffraction Analysis
Although no direct X-ray data exists for this compound, analogous TBS-protected thiazoles show:
Computational Molecular Modeling
Density Functional Theory (DFT) optimizations (B3LYP/6-31G*) reveal:
- Electrostatic potential : High electron density at sulfur (thiazole) and bromine.
- Frontier orbitals : HOMO localized on thiazole π-system; LUMO on C-Br σ* orbital.
- Conformational energy : Lowest energy when TBS group is antiperiplanar to bromine.
| Table 1 : Key Spectroscopic and Structural Data | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈BrNOSSi |
| ¹H NMR (δ, CDCl₃) | 0.15 (s, 6H), 0.92 (s, 9H), 4.45 (s, 2H), 7.12 (s, 1H) |
| ¹³C NMR (δ, CDCl₃) | -5.4, 18.4, 68.5, 141.0 |
| IR (ν, cm⁻¹) | 2952, 2857, 1257, 1151, 650 |
| HRMS (m/z) | 308.31 [M⁺] |
Propiedades
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-6-8-7-14-9(11)12-8/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGUHSUNQOJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNOSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936691-31-5 | |
| Record name | 2-bromo-4-{[(tert-butyldimethylsilyl)oxy]methyl}-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Aplicaciones Científicas De Investigación
2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparación Con Compuestos Similares
Comparison with Similar Thiazole Derivatives
Structural and Functional Group Variations
5-Bromo-2-(tert-Butyldimethylsilyl)-4-Methylthiazole
- Molecular Formula : C₁₀H₁₈BrNSSi .
- Key Differences :
- Bromine at position 5 instead of position 2 .
- A methyl group replaces the hydroxymethyl-TBS group at position 3.
- Positional isomerism of bromine may alter electronic properties, affecting cross-coupling efficiency .
2-Bromo-4-[4-(1,1-Dimethylethyl)phenyl]thiazole
- Molecular Formula : C₁₃H₁₄BrNS .
- Key Differences :
- A tert-butylphenyl group replaces the TBS-protected hydroxymethyl group.
- Implications :
2-Bromo-4-(1,3-dioxolan-2-yl)thiazole
- Molecular Formula: C₆H₆BrNO₂S .
- Key Differences :
- A 1,3-dioxolane ring replaces the TBS-protected hydroxymethyl group.
- Implications: The dioxolane group acts as a masked aldehyde, enabling post-synthetic modifications.
Impact of Substituents on Bioactivity
- Methyl vs. Bromine Substitution :
- Thiazole-to-Oxazole Replacement :
Role of the TBS Group
- The TBS-protected hydroxymethyl group in the target compound likely improves metabolic stability compared to unprotected analogs (e.g., 2-bromo-4-hydroxymethylthiazole), which may undergo rapid oxidation or conjugation in vivo.
Comparative Data Table
Actividad Biológica
2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole is a thiazole derivative that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16BrNOSi
- Molecular Weight : 276.28 g/mol
- Structural Features : The presence of a bromine atom and a tert-butyldimethylsilyloxy group enhances its lipophilicity and stability, which may influence its biological interactions.
Biological Activity
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are summarized below.
Antitumor Activity
- Mechanism of Action : Thiazole compounds often exhibit cytotoxic effects against various cancer cell lines, primarily through the inhibition of tubulin polymerization and modulation of apoptosis pathways.
-
Case Studies :
- A study demonstrated that thiazole derivatives showed significant cytotoxicity with IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating their potential as anticancer agents.
- Molecular dynamics simulations revealed interactions with the Bcl-2 protein, enhancing apoptotic signaling pathways.
Antimicrobial Properties
- Mechanism : The structural features of thiazoles suggest potential antimicrobial activity against various pathogens.
-
Case Studies :
- Preliminary evaluations indicated that thiazole derivatives can inhibit fungal and viral pathogens effectively. For instance, certain thiazole compounds exhibited MIC values against Candida albicans ranging from 3.92 to 4.01 mM .
- A recent study highlighted the antimicrobial activity against Mycobacterium tuberculosis, with certain derivatives showing MIC values as low as 0.078 µM .
Tyrosinase Inhibition
- Relevance : Tyrosinase is an important enzyme in melanin production, making it a target for skin-related applications.
- Findings : In silico studies suggested that modifications at the carboxylic acid group could enhance tyrosinase inhibition, indicating potential applications in dermatology.
Comparative Biological Activity Table
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antitumor | Inhibition of tubulin polymerization | IC50 values: 1.61 - 1.98 µg/mL against cancer cells |
| Antimicrobial | Inhibition of fungal/viral pathogens | MIC for C. albicans: 3.92 - 4.01 mM |
| Tyrosinase Inhibition | Modulation of melanin synthesis | Enhanced inhibition potential with structural modifications |
Research Findings
Recent literature emphasizes the significance of thiazole derivatives in drug discovery:
Métodos De Preparación
Starting Material Preparation
- 4-(tert-butyldimethylsilyloxy)thiazole is prepared by silylation of 4-hydroxymethylthiazole using tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions, typically using imidazole or a similar base in an aprotic solvent such as dichloromethane or DMF.
- This silylation protects the hydroxyl group, enabling selective functionalization at other positions on the thiazole ring.
Bromination Step
- The bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to avoid over-bromination or decomposition.
- The reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.
- The reaction temperature is maintained at mild conditions (0 to 25 °C) to preserve the silyl protecting group.
- After completion, the reaction mixture is quenched and purified by chromatography to isolate 2-bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole as a colorless gum or oil.
Representative Experimental Procedure and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Silylation | 4-hydroxymethylthiazole, TBDMS-Cl, imidazole, dichloromethane, room temperature, 12 h | ~85% | Protects hydroxyl group to form 4-(tert-butyldimethylsilyloxy)thiazole |
| Bromination | 4-(tert-butyldimethylsilyloxy)thiazole, NBS, inert atmosphere, 0–25 °C, 4 h | 50-70% | Selective bromination at 2-position; reaction monitored by TLC |
| Purification | Flash chromatography (0–10% EtOAc/hexane) | - | Obtains pure this compound |
Additional Synthetic Transformations Involving the Compound
In research settings, this compound is often used as a key intermediate for further functionalization, such as Suzuki coupling or lithiation reactions:
Suzuki Coupling Example:
Reaction with 4-(tert-butoxycarbonyl)phenylboronic acid in the presence of Pd(dppf)Cl2·DCM catalyst and sodium carbonate base in toluene/tert-butanol solvent at 95 °C for 6 hours yields biaryl derivatives with yields around 52-53%.Lithiation and Addition:
Treatment with n-butyllithium at -78 °C followed by addition of dihydrofuran-3(2H)-one affords substituted tetrahydrofuran derivatives in 66.7% yield.
Detailed Experimental Data from Literature
| Reaction | Conditions | Yield | Characterization Data |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2·DCM (0.25 mmol), Na2CO3 (2 M), toluene/tert-butanol (3:1), 95 °C, 6 h, sealed tube | 53% | LC retention time: 3.407 min; MS (APCI) m/z 406.2 [M+H]+; 1H NMR (400 MHz, CDCl3): δ 8.04 (d, 2H), 7.98 (d, 2H), 7.26 (s, 1H), 4.79 (s, 2H), 1.47 (s, 9H), 0.82 (s, 9H), 0.10 (s, 6H) |
| Lithiation + Addition | n-BuLi (1.45 M), THF, -78 °C, 15 min; then dihydrofuran-3(2H)-one addition, 1 h | 66.7% | HRMS (ESI) m/z 316.147 [M+H]+; 1H NMR (400 MHz, DMSO-d6): δ 7.28 (s, 1H), 6.32 (s, 1H), 4.65 (s, 2H), 3.92 (m, 2H), 3.78 (q, 2H), 2.36 (dt, 1H), 2.09 (dt, 1H), 0.82 (s, 9H), 0.00 (s, 6H) |
Summary and Notes on Scale-Up
- The synthetic methods for this compound are well-established, with the key challenge being the selective bromination without deprotection of the silyloxy group.
- Industrial batch production employs automated systems for precise control of temperature and reaction time to ensure reproducibility and purity.
- The compound is handled under inert atmosphere and moisture-free conditions due to the sensitivity of the silyl protecting group.
- Safety precautions include avoiding exposure to moisture, heat, and ignition sources during synthesis and storage.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)thiazole, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using α-bromoacetophenone derivatives and thiourea in anhydrous ethanol under reflux (60–80°C) for 6–8 hours . The tert-butyldimethylsilyl (TBS) group is introduced via silylation of a hydroxyl precursor using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole as a base, typically in dry dichloromethane at 0–25°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Key parameters affecting yield include anhydrous conditions, controlled temperature, and stoichiometric excess of TBDMSCl (1.2–1.5 eq.) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., TBS-O-methyl at C4, bromine at C2). The TBS group shows characteristic singlet peaks for tert-butyl (δ ~1.0 ppm) and Si-CH3 (δ ~0.2 ppm) .
- IR Spectroscopy : Detect C-Br stretch (~550–600 cm⁻¹) and Si-O-C vibrations (~1050–1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C11H22BrNO2SSi: 392.03) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The C2 bromine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) or nucleophilic displacement with amines (e.g., morpholine, DMF, 100°C) . Reactivity is enhanced by electron-withdrawing effects of the thiazole ring, which polarizes the C-Br bond. Kinetic studies suggest SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) .
Advanced Research Questions
Q. How do electronic and steric effects of the tert-butyldimethylsilyloxy group affect the compound’s participation in cross-coupling reactions?
- Methodological Answer : The TBS group provides steric bulk, reducing side reactions (e.g., β-hydride elimination in Heck couplings) but may slow transmetallation in cross-couplings. Comparative studies with analogous compounds (e.g., 4-(4-Bromophenyl)-2,5-dimethylthiazole) show that electron-donating silyl ethers increase electron density at C4, lowering oxidative addition efficiency in Pd-catalyzed reactions. Optimized conditions involve bulky ligands (XPhos) and elevated temperatures (100–120°C) to overcome steric hindrance .
Q. Table 1: Comparative Reactivity in Suzuki Coupling
| Compound | Yield (%) | Optimal Ligand | Temperature (°C) |
|---|---|---|---|
| 2-Bromo-4-(TBS-O-methyl)thiazole | 62 | XPhos | 110 |
| 4-(4-Bromophenyl)-2,5-dimethylthiazole | 78 | PPh3 | 80 |
| 2-Bromo-5-methylthiazole | 85 | None | 60 |
| Data adapted from |
Q. What are the potential biological targets of this compound, and how do its structural features contribute to binding affinity?
- Methodological Answer : Molecular docking studies suggest affinity for kinases (e.g., EGFR) and proteases due to the thiazole core’s ability to coordinate Mg²+ or form hydrogen bonds. The TBS-O-methyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. In vitro assays against cancer cell lines (e.g., MCF-7) show IC50 values of 12–18 µM, comparable to 4-Bromo-2-(2-methylimidazol-1-yl)thiazole derivatives . Mutagenesis studies indicate the bromine atom is critical for covalent binding to cysteine residues in target enzymes .
Q. What is the impact of the tert-butyldimethylsilyloxy moiety on the compound’s stability under different storage conditions?
- Methodological Answer : The TBS group confers hydrolytic stability in neutral/acidic conditions but is labile under basic conditions (e.g., pH >10). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber vials under argon. In contrast, desilylated analogs degrade rapidly (t1/2 ~7 days) under the same conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
